molecular formula C10H8F2O2 B13059846 1-(3,5-Difluorophenyl)butane-1,3-dione

1-(3,5-Difluorophenyl)butane-1,3-dione

Cat. No.: B13059846
M. Wt: 198.17 g/mol
InChI Key: AICYNPVQTZAGPY-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8F2O2 It is a derivative of butane-1,3-dione, where two fluorine atoms are substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)butane-1,3-dione typically involves the reaction of 3,5-difluorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)ethanone
  • 1-(3,5-Difluorophenyl)propan-1-one
  • 1-(3,5-Difluorophenyl)butan-1-one

Uniqueness

1-(3,5-Difluorophenyl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

1-(3,5-difluorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8F2O2/c1-6(13)2-10(14)7-3-8(11)5-9(12)4-7/h3-5H,2H2,1H3

InChI Key

AICYNPVQTZAGPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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